tert-butyl 6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a tert-butyl group, a trifluoromethyl group, and a dihydroquinoline core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, including the formation of the dihydroquinoline core and subsequent functionalization with tert-butyl and trifluoromethyl groups. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline core to tetrahydroquinoline.
Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized quinolines.
Scientific Research Applications
tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dihydroquinoline core can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
Dutasteride: A finasteride analogue with a tert-butyl amide moiety replaced by a 2,5-bis(trifluoromethyl)phenyl group.
Trifluoromethylated Quinoline Derivatives: Compounds with similar trifluoromethyl and quinoline structures used in pharmaceuticals and agrochemicals.
Uniqueness
tert-butyl6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H18F3NO2 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-8-4-5-10-9-11(15(16,17)18)6-7-12(10)19/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
CGUMFDBCNFUJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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